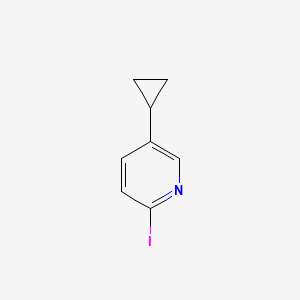

5-Cyclopropyl-2-iodopyridine

説明

5-Cyclopropyl-2-iodopyridine is a halogenated pyridine derivative characterized by a cyclopropyl substituent at the 5-position and an iodine atom at the 2-position. This compound is of significant interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents:

- Cyclopropyl Group: Introduces ring strain and steric bulk, which can modulate reactivity and stability in cross-coupling reactions .

- Iodine Atom: Serves as an excellent leaving group, facilitating nucleophilic substitution or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Stille) .

特性

分子式 |

C8H8IN |

|---|---|

分子量 |

245.06 g/mol |

IUPAC名 |

5-cyclopropyl-2-iodopyridine |

InChI |

InChI=1S/C8H8IN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |

InChIキー |

IYMWMRRDUMDEIS-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CN=C(C=C2)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-iodopyridine typically involves the iodination of 5-cyclopropylpyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, leading to the formation of various biaryl and alkyne derivatives.

Oxidation and Reduction: The cyclopropyl group can be oxidized to form cyclopropanone derivatives, while reduction reactions can lead to the formation of cyclopropylmethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines, biaryl compounds, alkyne derivatives, cyclopropanone derivatives, and cyclopropylmethyl derivatives.

科学的研究の応用

5-Cyclopropyl-2-iodopyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-Cyclopropyl-2-iodopyridine depends on its specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The cyclopropyl group can influence the reactivity and selectivity of the compound in various chemical transformations.

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring critically influence reactivity and applications. Key comparisons include:

Key Observations :

- Electronic Effects: The electron-withdrawing iodine in this compound deactivates the pyridine ring compared to the electron-donating amino group in 2-Amino-5-iodopyridine, altering regioselectivity in reactions .

Functional Group Comparisons

- Iodo vs. Ethynyl : While iodine facilitates cross-coupling, the ethynyl group in 5-Cyclopropyl-2-ethynylpyridine enables alkyne-specific reactions (e.g., cycloadditions), highlighting divergent synthetic pathways .

- Cyclopropyl vs. Amino: The cyclopropyl group enhances stability against metabolic degradation in drug candidates, whereas amino groups improve solubility and hydrogen-bonding capacity .

Heterocyclic Analogues

The cyclopropyl moiety is also found in non-pyridine systems, such as (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione (). Here, the cyclopropyl group contributes to conformational rigidity, a property leveraged in peptide mimetics and enzyme inhibitors . This contrasts with its role in pyridines, where it primarily modulates steric and electronic environments.

生物活性

5-Cyclopropyl-2-iodopyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biochemical interactions, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group and an iodine atom. Its molecular formula is , with a molecular weight of approximately 232.06 g/mol. The presence of the iodine atom and the cyclopropyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily linked to its interactions with various biomolecules, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects or toxicity.

- Cell Signaling Modulation: The compound may influence cell signaling pathways by altering the phosphorylation status of key proteins, thereby affecting downstream cellular responses.

Anticancer Properties

Research indicates that this compound may have potential applications in cancer therapy. Its ability to inhibit specific enzymes involved in cancer cell proliferation suggests it could serve as a lead compound for developing novel anticancer agents.

Case Study:

In a study evaluating the effects of various iodopyridines on cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

There is also emerging evidence suggesting antimicrobial properties associated with this compound. Preliminary studies have demonstrated that this compound exhibits activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 12 µM against MCF-7 | |

| Enzyme Inhibition | Inhibits cytochrome P450 | |

| Antimicrobial | Active against specific bacteria |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-2-fluoropyridine | Fluorine substitution affects reactivity | Potential anticancer properties |

| 5-Cyclopropyl-2-methoxypyridine | Methoxy group alters binding affinity | Moderate enzyme inhibition |

| 5-Cyclopropyl-2-bromopyridine | Bromine substitution enhances lipophilicity | Increased antimicrobial activity |

Future Directions in Research

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Future studies should aim to:

- Investigate its pharmacokinetic properties in vivo.

- Explore the structure-activity relationship (SAR) to optimize its efficacy and reduce toxicity.

- Assess its potential in combination therapies for enhanced therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。